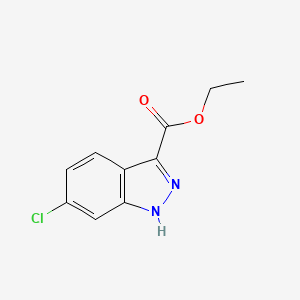

6-氯-1H-吲唑-3-羧酸乙酯

描述

Ethyl 6-chloro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It has an average mass of 224.644 Da and a monoisotopic mass of 224.035248 Da .

Synthesis Analysis

The synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate and its derivatives has been described in various studies . For instance, one study described the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate, which contain various aliphatic or aromatic acyl radicals in N1 . Moreover, halogens or methyl groups are present as substituents at the 5 position or methyl groups at 5,6 .Chemical Reactions Analysis

Indazole derivatives, including Ethyl 6-chloro-1H-indazole-3-carboxylate, have been found to exhibit various biological activities, suggesting that they undergo a range of chemical reactions in biological systems . For instance, some indazole derivatives have shown anti-inflammatory effects at doses much lower than the toxic ones .Physical And Chemical Properties Analysis

Ethyl 6-chloro-1H-indazole-3-carboxylate has a molecular formula of C10H9ClN2O2, an average mass of 224.644 Da, and a monoisotopic mass of 224.035248 Da . Detailed physical and chemical property data specific to Ethyl 6-chloro-1H-indazole-3-carboxylate was not found in the available literature.科学研究应用

抗炎药

吲唑衍生物已被发现具有显著的抗炎作用 . 例如,3-苯基-2-[4-(三氟甲基)苯基]-4,5,6,7-四氢-2H-吲唑被发现具有高抗炎活性,并且具有最低的致溃疡潜能 .

抗癌药

吲唑衍生物也被发现具有有希望的抗癌特性 . 例如,3-氨基-N-(4-苄基苯基)-1H-吲唑-1-甲酰胺和3-氨基-N-(4-丁氧基苯基)-1H-吲唑-1-甲酰胺被发现以低于1 μM的浓度抑制许多肿瘤细胞系的细胞生长 . 另一种化合物6o对K562细胞系表现出有希望的抑制效果,其IC50(50%抑制浓度)值为5.15 µM .

抗菌药

吲唑衍生物已被发现具有抗菌特性 . 它们可用于治疗各种细菌感染。

降压药

吲唑衍生物也可以用作降压药 . 它们可以帮助控制高血压。

抗原生动物药

吲唑衍生物已被发现具有抗原生动物特性 . 它们可用于治疗由原生动物引起的疾病。

降血糖药

吲唑衍生物可用作降血糖药 . 它们可以通过降低血液中的葡萄糖水平来帮助控制糖尿病。

安全和危害

While specific safety data for Ethyl 6-chloro-1H-indazole-3-carboxylate was not found, general safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment as required, and avoiding contact with skin, eyes, or clothing . In case of accidental ingestion or inhalation, immediate medical attention is advised .

未来方向

作用机制

Target of Action

Ethyl 6-chloro-1H-indazole-3-carboxylate is a derivative of the indazole moiety . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often implicated in diseases such as cancer .

Mode of Action

The compound interacts with its targets, leading to their inhibition, regulation, and/or modulation . This interaction can result in the treatment of diseases induced by these kinases, such as cancer . For instance, one indazole derivative, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was found to inhibit cell growth effectively against colon and melanoma cell lines .

Biochemical Pathways

The interaction of Ethyl 6-chloro-1H-indazole-3-carboxylate with its targets affects various biochemical pathways. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to the death of cancer cells . Additionally, the modulation of the h-sgk kinase can influence cell volume regulation .

Result of Action

The primary result of the action of Ethyl 6-chloro-1H-indazole-3-carboxylate is the inhibition of cell growth . This effect is particularly pronounced in certain cancer cell lines, such as colon and melanoma cells . The compound’s interaction with its targets leads to changes in cellular processes, ultimately resulting in cell death .

属性

IUPAC Name |

ethyl 6-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNWYEBPQBUTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680010 | |

| Record name | Ethyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885279-23-2 | |

| Record name | Ethyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463629.png)

![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline](/img/structure/B1463633.png)

![4-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1463645.png)